N-(1-cyanocyclopentyl)-2-[4-methyl-2,5-dioxo-4-(pyridin-2-yl)imidazolidin-1-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Typically, the description of a compound includes its IUPAC name, common name (if any), and structural formula.
Synthesis Analysis
This involves understanding the methods used to synthesize the compound, including the starting materials, reagents, and conditions.Molecular Structure Analysis
This involves studying the compound’s molecular geometry, bond lengths and angles, and other structural features.Chemical Reactions Analysis
This involves understanding the reactions the compound can undergo, including its reactivity and selectivity.Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, molar mass, and spectral data (IR, NMR, MS).Safety And Hazards
This involves understanding the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage.
Future Directions
This involves predicting or discussing potential future research directions or applications for the compound.
Please consult with a professional chemist or a reliable database for accurate information. It’s also important to note that working with chemicals should always be done under the guidance of a trained professional and in a controlled environment, following all safety protocols.
properties
IUPAC Name |
N-(1-cyanocyclopentyl)-2-(4-methyl-2,5-dioxo-4-pyridin-2-ylimidazolidin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O3/c1-16(12-6-2-5-9-19-12)14(24)22(15(25)21-16)10-13(23)20-17(11-18)7-3-4-8-17/h2,5-6,9H,3-4,7-8,10H2,1H3,(H,20,23)(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMSZDHQNIHEPNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)CC(=O)NC2(CCCC2)C#N)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclopentyl)-2-[4-methyl-2,5-dioxo-4-(pyridin-2-yl)imidazolidin-1-yl]acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.